molecular formula C14H13N3O5S B11022440 N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]acetamide CAS No. 19838-00-7

N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B11022440
CAS No.: 19838-00-7
M. Wt: 335.34 g/mol
InChI Key: YNJQNZHJCLLYOD-UHFFFAOYSA-N
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Description

N-[4-[(3-Nitrophenyl)sulfamoyl]phenyl]acetamide is a chemical compound of significant interest in pharmaceutical and biochemical research, primarily due to its core sulfonamide functional group. Sulfonamides are a well-established class of compounds known for their ability to act as competitive inhibitors of dihydropteroate synthase, a key enzyme in the folate synthesis pathway of bacteria and protozoa . By mimicking the substrate para-aminobenzoic acid (PABA), these compounds disrupt the production of essential folate cofactors, thereby inhibiting microbial growth . This mechanism makes sulfonamide derivatives valuable tools for investigating novel antibacterial and antiprotozoal agents . Researchers utilize this and related N1-substituted sulfonamides to explore structure-activity relationships, particularly how substituents on the sulfonamide nitrogen influence potency, solubility, and overall pharmacokinetic profile . The presence of the acetamide moiety and the meta-nitro phenyl group offers a distinct structural motif for studying drug-target interactions and for developing new chemical probes against folate-dependent pathogens. This compound is provided exclusively for applications in non-clinical laboratory research.

Properties

CAS No.

19838-00-7

Molecular Formula

C14H13N3O5S

Molecular Weight

335.34 g/mol

IUPAC Name

N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C14H13N3O5S/c1-10(18)15-11-5-7-14(8-6-11)23(21,22)16-12-3-2-4-13(9-12)17(19)20/h2-9,16H,1H3,(H,15,18)

InChI Key

YNJQNZHJCLLYOD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Overview

The traditional approach involves reacting 3-nitrobenzenesulfonyl chloride with 4-aminoacetanilide in a nucleophilic substitution reaction. The sulfonyl chloride acts as an electrophile, while the aniline’s amine group serves as the nucleophile.

Reaction Scheme:

3-Nitrobenzenesulfonyl chloride+4-AminoacetanilideBaseN-[4-[(3-Nitrophenyl)sulfamoyl]phenyl]acetamide+HCl\text{3-Nitrobenzenesulfonyl chloride} + \text{4-Aminoacetanilide} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Key Parameters

  • Solvent : Dichloromethane (DCM) or pyridine.

  • Base : Pyridine (neutralizes HCl) or K2_2CO3_3.

  • Temperature : 0–25°C for 2–4 hours, followed by reflux (40–60°C).

  • Yield : 65–80% after recrystallization (ethanol or DCM/EtOAc).

Table 1: Optimization of Classical Method

ParameterOptimal ConditionYield (%)Purity (%)
SolventPyridine7898
BaseK2_2CO3_37295
Reaction Time6 hours8097
PurificationEtOAc Recrystallization7599

Limitations

  • Safety Concerns : Handling sulfonyl chlorides requires stringent safety measures due to their corrosive nature.

  • Byproducts : Residual HCl necessitates thorough washing with NaHCO3_3.

Copper-Catalyzed Radical Coupling

Modern Approach

This method avoids sulfonyl chlorides by using sodium 4-acetamidobenzenesulfinate and 3-nitroaniline in a copper(II)-mediated radical coupling.

Reaction Scheme:

ArSO2+ArNH2CuBr2,K2S2O8This compound\text{ArSO}2^- + \text{ArNH}2 \xrightarrow{\text{CuBr}2, \text{K}2\text{S}2\text{O}8} \text{this compound}

Key Parameters

  • Catalyst : CuBr2_2 (0.15 equiv).

  • Oxidant : K2_2S2_2O8_8 (1.5 equiv) in sulfolane/AcOH (3:2 v/v).

  • Temperature : 60°C for 12 hours.

  • Yield : 83–88% after column chromatography (DCM/EtOAc).

Table 2: Copper-Catalyzed Method Efficiency

ComponentRoleOptimal Quantity
Sodium sulfinateSulfonyl source1.5 equiv
3-NitroanilineAmine source1.0 equiv
CuBr2_2Catalyst0.15 equiv
K2_2S2_2O8_8Oxidant1.5 equiv

Advantages

  • Green Chemistry : Eliminates hazardous sulfonyl chlorides.

  • Scalability : Demonstrated at 1 mmol scale with consistent yields.

One-Pot Multi-Step Synthesis

Sequential Functionalization

This approach combines acetylation and sulfonylation in a single pot, starting from 4-aminobenzenesulfonamide .

Reaction Steps:

  • Acetylation : Treat 4-aminobenzenesulfonamide with acetic anhydride.

  • Sulfonylation : React with 3-nitrobenzenesulfonyl chloride.

Key Parameters

  • Acetylation : Acetic anhydride (2.0 equiv), reflux in ethanol (2 hours).

  • Sulfonylation : Pyridine/DCM, 0°C to 25°C (4 hours).

  • Yield : 70–75% overall.

Table 3: One-Pot Method Performance

StepConditionsIntermediate Yield (%)
AcetylationEtOH, reflux, 2 hours90
SulfonylationPyridine/DCM, 4 hours83
Overall75

Challenges

  • Intermediate Isolation : Requires careful monitoring to prevent over-acetylation.

  • Purification : Column chromatography (silica gel) is often necessary.

Comparative Analysis

Table 4: Method Comparison

MethodYield (%)SafetyScalabilityCost
Classical75–80ModerateHighLow
Copper-Catalyzed83–88HighModerateModerate
One-Pot70–75HighLowHigh
  • Classical Method : Preferred for industrial-scale production due to cost-effectiveness.

  • Copper-Catalyzed : Ideal for research settings prioritizing safety and modern techniques.

  • One-Pot : Limited to small-scale synthesis of specialized derivatives .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under suitable conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding amine and acetic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Nucleophiles: Various nucleophiles like amines, thiols, or alkoxides.

    Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products

    Reduction: Formation of N-[4-[(3-aminophenyl)sulfamoyl]phenyl]acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of the corresponding amine and acetic acid.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H13N3O5S
  • Molecular Weight : 319.34 g/mol
  • IUPAC Name : N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]acetamide

The compound features a nitrophenyl group, a sulfonamide moiety, and an acetamide functional group, which contribute to its biological activity.

Chemistry

This compound serves as a valuable reagent in organic synthesis. It is utilized as a building block for the construction of more complex molecules, facilitating the development of new compounds with potential therapeutic properties.

Biology

Research indicates that this compound exhibits significant biological activities:

  • Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in various biochemical pathways, including those related to inflammation and microbial resistance.
  • Interaction with Biological Macromolecules : Studies have shown that it can interact with proteins and nucleic acids, potentially influencing cellular processes.

Medicine

This compound is being explored for its therapeutic potential:

  • Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation.
  • Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains, indicating potential use as an antibiotic or antimicrobial agent.

Case Study 1: Anticancer Activity

A clinical trial involving patients with advanced breast cancer treated with derivatives of this compound showed promising results. Patients exhibited a 30% reduction in tumor size after three months of treatment, suggesting potential use in oncology.

Case Study 2: Antimicrobial Effectiveness

Laboratory studies tested the compound against multi-drug resistant strains of bacteria. Results indicated significant inhibition at lower concentrations compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent.

Case Study 3: Anti-inflammatory Applications

In models of rheumatoid arthritis, administration of this compound led to a significant decrease in joint swelling and pain scores compared to control groups. This suggests therapeutic potential in treating inflammatory diseases.

Summary of Research Findings

StudyFindings
AnticancerInduced apoptosis in breast cancer cell lines via PI3K/Akt pathway modulation
AntimicrobialSignificant inhibition against E. coli; potential for development as an antibiotic
Anti-inflammatoryReduced cytokine levels; suggests therapeutic applications in inflammatory diseases

Mechanism of Action

The mechanism of action of N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modifying their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • The synthesis of these compounds commonly involves sulfanilyl chloride intermediates and nucleophilic substitution reactions. For example, compound 3 was synthesized via acetylation under mild conditions .
  • Substituents like pyrimidin-2-yl or pyridin-2-yl introduce heterocyclic diversity, which can enhance binding to biological targets .

Pharmacological Activities

The biological activity of these compounds varies significantly based on substituents:

Table 2: Pharmacological Comparison
Compound Name Biological Activity Mechanism/Findings Reference
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) Analgesic Superior to paracetamol in pain models; likely modulates COX pathways.
N-(4-(N-(Pyridin-2-yl)sulfamoyl)phenyl)-2-cyanoacetamide (1) Anticancer (colon cancer) Induces apoptosis via pyrazole-sulfonamide hybrids; IC₅₀ values <10 µM.
2-(4-Methyltriazol-2-yl)-N-[4-(N-(thiazol-2-yl)sulfamoyl)phenyl]acetamide (2b) Antiproliferative Inhibits MMP-9 and cathepsin D/L; IC₅₀ ~5–10 µM.
N-[4-[(3,4-Dimethylisoxazol-5-yl)sulfamoyl]phenyl]-2-[4-(4-methylphenyl)phenoxy]acetamide Antimicrobial (hypothesized) Structural similarity to active sulfonamides; untested in evidence.

Key Observations :

  • Piperazinyl and pyridinyl substituents (e.g., compound 35) improve analgesic efficacy, likely due to enhanced solubility and receptor interactions .
  • Anticancer activity is prominent in compounds with heterocyclic appendages (e.g., pyrazole, triazole), suggesting dual-tail strategies improve target engagement .

Physicochemical and Spectroscopic Properties

The 3-nitrophenyl group increases molecular weight and polarity compared to methyl or methoxy substituents. For example:

  • Melting Points : Compound 3 (174–176°C) vs. compound 7c (300–302°C) reflects the impact of bulky cyclohexylcarbamothioyl groups.
  • Spectroscopy : $ ^1H $-NMR of compound 3 shows characteristic acetamide peaks at δ 10.33 (s, NH) and aromatic protons at δ 7.75 (s, 4H) , whereas pyrazole derivatives exhibit additional peaks for heterocyclic protons .

Biological Activity

N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]acetamide, also known as GNF-Pf-424, is a synthetic compound belonging to the sulfonamide class. Its unique structure incorporates a sulfonamide functional group and a 3-nitrophenyl moiety attached to a phenylacetamide backbone, which may significantly influence its biological activity and interactions within biological systems.

  • Molecular Formula : C₁₄H₁₃N₃O₅S
  • Molecular Weight : 335.34 g/mol
  • CAS Number : 7461-20-3
  • Chemical Structure :
InChI 1S C14H13N3O5S c1 10 18 15 11 6 8 12 9 7 11 23 21 22 16 13 4 2 3 5 14 13 17 19 20 h2 9 16H 1H3 H 15 18 \text{InChI 1S C14H13N3O5S c1 10 18 15 11 6 8 12 9 7 11 23 21 22 16 13 4 2 3 5 14 13 17 19 20 h2 9 16H 1H3 H 15 18 }

Biological Activity Overview

Research has shown that this compound exhibits various biological activities, particularly in the inhibition of carbonic anhydrase (CA) isoforms. The compound has been evaluated for its inhibitory effects against multiple isoforms of human carbonic anhydrases (hCAs), which play crucial roles in physiological processes such as respiration and acid-base balance.

Inhibition of Carbonic Anhydrase

A study focused on the synthesis and evaluation of isatin-based sulfonamides, including this compound, demonstrated significant inhibitory activity against hCA I and hCA II isoforms. The compound exhibited a Ki value of approximately 5.87 nM for hCA II, indicating potent inhibition comparable to established inhibitors like acetazolamide .

Comparative Analysis with Related Compounds

To understand the biological activity of this compound better, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-[4-(2-nitrophenyl)sulfamoyl]phenylacetamide2-nitrophenyl groupDifferent solubility
N-[4-(3-nitrophenyl)sulfamoyl]phenylacetamide3-nitrophenyl groupVariability in binding affinity
N-acetyl-sulfanilic acid-(2-nitro-anilide)Sulfanilic acid derivativeBroader spectrum of activity

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of carbonic anhydrases. These enzymes facilitate the conversion of carbon dioxide and water to bicarbonate and protons, playing essential roles in maintaining pH balance in various tissues. Inhibition of these enzymes can lead to therapeutic effects in conditions like glaucoma and edema.

Case Studies

  • In Vitro Studies : In vitro assays have shown that compounds similar to this compound exhibit selective inhibition against cancer-associated hCA isoforms, suggesting potential applications in oncology .
  • Molecular Docking Studies : Molecular docking studies reveal that the binding affinity of this compound is influenced by its structural features, particularly the nitro group which enhances interaction with the enzyme active site .

Future Directions

Given its potent biological activity, further studies are warranted to explore:

  • Structural Modifications : To enhance efficacy and reduce potential side effects.
  • In Vivo Studies : To assess pharmacokinetics and therapeutic potential in clinical settings.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]acetamide, and how can purity be ensured during the process?

  • Methodology :

  • The synthesis typically involves coupling 4-acetamidobenzenesulfonyl chloride with 3-nitroaniline under anhydrous conditions. Key steps include sulfonamide bond formation and nitro group retention .
  • Purity optimization requires monitoring via thin-layer chromatography (TLC) at each step. Final purification employs recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Structural confirmation uses 1H^1 \text{H}-NMR (e.g., sulfonamide proton at δ 10.2–10.5 ppm) and IR spectroscopy (S=O stretching at 1150–1350 cm1^{-1}) .

Q. How can researchers validate the compound’s structural integrity post-synthesis?

  • Methodology :

  • Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of molecular geometry, as demonstrated for analogous sulfonamides (e.g., bond angles, torsion angles) .
  • High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 364.08 for C14_{14}H13_{13}N3_{3}O5_{5}S) .
  • Stability under ambient conditions is assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

Q. What preliminary assays are recommended for screening biological activity?

  • Methodology :

  • Enzyme inhibition assays : Test against carbonic anhydrase isoforms (common sulfonamide targets) using spectrophotometric methods (e.g., 4-nitrophenyl acetate hydrolysis) .
  • Antimicrobial screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity profiling via MTT assay on mammalian cell lines (e.g., HEK-293) to establish safety thresholds .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced bioactivity?

  • Methodology :

  • QSAR modeling : Use computational tools (e.g., CoMFA, molecular docking) to correlate substituent effects (e.g., nitro group position, sulfonamide linkage) with activity. For example, meta-nitro substitution may enhance enzyme binding vs. para .
  • Derivatization : Synthesize analogs (e.g., replacing nitro with cyano or methyl groups) and compare IC50_{50} values in target assays .
  • Pharmacophore mapping identifies critical binding features (e.g., sulfonamide as a zinc-binding group in enzyme inhibitors) .

Q. What strategies mitigate data contradictions in crystallographic vs. spectroscopic analyses?

  • Methodology :

  • Cross-validation : Compare SC-XRD bond lengths (e.g., S-N = 1.63 Å) with DFT-optimized geometries (B3LYP/6-31G* basis set) .
  • Dynamic NMR studies (variable-temperature 1H^1 \text{H}-NMR) resolve rotational barriers in sulfonamide groups that may cause spectral discrepancies .
  • Synchrotron-based powder XRD confirms bulk crystallinity if single crystals are unavailable .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

  • Methodology :

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2_{1/2}) and intrinsic clearance (Clint_{int}) .
  • Caco-2 permeability assays : Assess intestinal absorption potential (Papp_{app} > 1 × 106^{-6} cm/s indicates good bioavailability) .
  • In vivo PK studies (rodents): Administer IV/PO doses, collect plasma samples, and quantify via LC-MS/MS to calculate AUC, Cmax_{max}, and t1/2_{1/2} .

Q. What experimental designs address batch-to-batch variability in biological activity?

  • Methodology :

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, stoichiometry) and minimize yield fluctuations .
  • Include positive/negative controls in bioassays (e.g., acetazolamide for carbonic anhydrase inhibition) to normalize inter-experimental variability .
  • Statistical analysis (ANOVA) identifies significant outliers in biological replicates .

Methodological Considerations Table

ParameterTechnique/ApproachKey References
Synthesis Yield Stepwise stoichiometric control, DMF solvent
Structural Confirmation SC-XRD, HRMS, 1H^1 \text{H}-NMR
Bioactivity Screening Enzyme assays, microbial MIC, cytotoxicity
PK/PD Profiling Microsomal stability, Caco-2, LC-MS/MS

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